molecular formula C25H14N2O4S2 B11533893 6,6'-Methylene-bis(2-thienyl-3,1-benzoxazin-4-on)

6,6'-Methylene-bis(2-thienyl-3,1-benzoxazin-4-on)

Cat. No.: B11533893
M. Wt: 470.5 g/mol
InChI Key: QYZBSRCCSWCDCR-UHFFFAOYSA-N
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Description

6,6’-Methylene-bis(2-thienyl-3,1-benzoxazin-4-on): is a complex organic compound characterized by the presence of benzoxazinone and thienyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,6’-Methylene-bis(2-thienyl-3,1-benzoxazin-4-on) typically involves the reaction of 2-thienyl-3,1-benzoxazin-4-one with formaldehyde under controlled conditions. The reaction is carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the methylene bridge between the two thienyl-benzoxazinone units.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Purification steps, including recrystallization and chromatography, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzoxazinone moiety to its corresponding amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thienyl and benzoxazinone rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for investigating biological activity and potential therapeutic applications.

Medicine: Potential applications in drug development due to its ability to interact with biological targets. Research is ongoing to explore its efficacy and safety in various therapeutic areas.

Industry: Used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 6,6’-Methylene-bis(2-thienyl-3,1-benzoxazin-4-on) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

    2,2’-Methylene-bis(6-tert-butyl-4-methylphenol): Known for its antioxidant properties.

    2,2’-Methylene-bis(6-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol): Used as a UV absorber.

Comparison: 6,6’-Methylene-bis(2-thienyl-3,1-benzoxazin-4-on) is unique due to its combination of thienyl and benzoxazinone groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H14N2O4S2

Molecular Weight

470.5 g/mol

IUPAC Name

6-[(4-oxo-2-thiophen-2-yl-3,1-benzoxazin-6-yl)methyl]-2-thiophen-2-yl-3,1-benzoxazin-4-one

InChI

InChI=1S/C25H14N2O4S2/c28-24-16-12-14(5-7-18(16)26-22(30-24)20-3-1-9-32-20)11-15-6-8-19-17(13-15)25(29)31-23(27-19)21-4-2-10-33-21/h1-10,12-13H,11H2

InChI Key

QYZBSRCCSWCDCR-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NC3=C(C=C(C=C3)CC4=CC5=C(C=C4)N=C(OC5=O)C6=CC=CS6)C(=O)O2

Origin of Product

United States

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